2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide
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Overview
Description
2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the benzamide and butoxy groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-yielding and eco-friendly processes, such as the use of ultrasonic irradiation and recoverable catalysts . These methods aim to optimize the reaction conditions to achieve high purity and yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-butoxy-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C22H24N2O3S/c1-3-4-13-27-20-8-6-5-7-19(20)21(25)23-14-17-15-28-22(24-17)16-9-11-18(26-2)12-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,25) |
InChI Key |
UVHCLBXWAVBDCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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